molecular formula C11H11NO B120577 (3-Aminonaphthalen-2-yl)methanol CAS No. 141281-58-5

(3-Aminonaphthalen-2-yl)methanol

Cat. No. B120577
M. Wt: 173.21 g/mol
InChI Key: JISDTJXWUKAFFL-UHFFFAOYSA-N
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Description

“(3-Aminonaphthalen-2-yl)methanol” is a chemical compound with the molecular formula C11H11NO . It is also known as 3-Amino-2-hydroxymethylnaphthalene . This compound is used in scientific research and has diverse applications ranging from organic synthesis to pharmaceutical development.


Molecular Structure Analysis

The molecular structure of “(3-Aminonaphthalen-2-yl)methanol” consists of 11 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The exact mass of the molecule is 173.084063974 g/mol .


Physical And Chemical Properties Analysis

“(3-Aminonaphthalen-2-yl)methanol” has a molecular weight of 173.21100 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Catalysis and Organic Synthesis

  • The compound participates in various organic reactions, such as the formation of dihydroindolo[1,2-c]quinazoline derivatives through dehydrative cyclization, indicating its role in facilitating complex chemical transformations (Harano et al., 2007).
  • It also plays a significant role in the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives via the aza-Piancatelli rearrangement/Michael reaction, showcasing its utility in the synthesis of heterocyclic compounds (Reddy et al., 2012).

Spectroscopy and Structural Analysis

  • In spectroscopy and structural analysis, the compound has been involved in the formation of Schiff bases, aiding in the characterization of new materials and the understanding of their properties (Ossai et al., 2020).

Biomembrane and Proteolipid Studies

  • It's also notable in studies related to biomembrane and proteolipid, where the interaction of compounds like methanol with lipid dynamics is observed, hinting at the compound's relevance in understanding the structure-function relationships in biological systems (Nguyen et al., 2019).

Material Synthesis and Characterization

  • The compound is involved in the synthesis and characterization of novel materials, potentially offering insights into their structural, electronic, and reactivity properties. This includes studies on thiazolyl and thiophenyl methanone derivatives, which highlight its role in the development of materials with specific functions (Shahana & Yardily, 2020).

Chemical Reaction Mechanisms and Product Synthesis

  • The compound plays a pivotal role in the synthesis of multi-substituted arenes, showcasing its utility in the field of organic synthesis and the exploration of reaction mechanisms for the production of complex organic molecules (Sun et al., 2014).

Safety And Hazards

“(3-Aminonaphthalen-2-yl)methanol” is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, including approved mask/respirator, gloves/gauntlets, protective clothing, and eye protection when handling this compound .

properties

IUPAC Name

(3-aminonaphthalen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-6,13H,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISDTJXWUKAFFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438844
Record name (3-Aminonaphthalen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminonaphthalen-2-yl)methanol

CAS RN

141281-58-5
Record name (3-Aminonaphthalen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-amino-2-naphthoic acid (85%, 1.17 g, 5.34 mmol) in dry THF (20 mL) was added dropwise over 30 min to a stirred solution of LiAlH4 (95%, 0.53 g, 13.4 mmol) in dry THF (20 mL) at 0° C. under N2. The mixture was stirred at room temperature overnight. Water (20 mL) was added and the mixture was adjusted to basic pH with 1N NaOH (20 mL). The mixture was filtered and extracted with Et2O (4×100 mL). The combined extracts were dried (MgSO4) and concentrated in vacuo to afford (3-amino-2-naphthyl)methanol (0.88 g, 95%). LCMS calc.=174.1; found=174.2 (M+1)+. 1H NMR (500 MHz, CD3OD): δ 7.66 (d, J=8.0 Hz, 1H); 7.61 (s, 1H); 7.55 (d, J=8.2 Hz, 1H); 7.30-7.27 (m, 1H); 7.18-7.14 (m, 1H); 7.08 (s, 1H); 4.74 (s, 2H).
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 3-amino-2-naphthoic acid (85%, 1.17 g, 5.34 mmol) in dry THF (20 mL) was added dropwise over 30 min to a stirred solution of lithium aluminum hydride (95%, 0.53 g, 13.4 mmol) in dry THF (20 mL) at 0° C. under N2. The mixture was stirred at room temperature overnight. Water (20 mL) was added and the mixture was adjusted to basic pH with 1N NaOH (20 mL). The mixture was filtered and extracted with Et2O (4×100 mL). The combined extracts were dried (MgSO4) and concentrated in vacuo to afford (3-amino-2-naphthyl)methanol. LCMS calc.=174.1; found=174.2 (M+1)+. 1H NMR (500 MHz, CD3OD): δ 7.66 (d, J=8.0 Hz, 1H); 7.61 (s, 1H); 7.55 (d, J=8.2 Hz, 1H); 7.30-7.27 (m, 1H); 7.18-7.14 (m, 1H); 7.08 (s, 1H); 4.74 (s, 2H).
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 3-amino-2-naphthoic acid (2 g, 10.7 mmol) in THF (11 mL) at 0° C. is added a 1 M solution of borane-tetrahydrofuran complex (27 mL) dropwise over 15 min. The mixture is allowed to warm to ambient temperature and stirred for 6 h. The excess borane-tetrahydrofuran complex is quenched by adding methanol at 0° C., and the solvent evaporated to obtain a yellow solid. The solid is washed with water, EtOAc and then dried under high vacuum to give (3-aminonaphthalen-2-yl)-methanol.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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11 mL
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